molecular formula C8H10ClF3N2 B1410936 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride CAS No. 1909316-07-9

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

Cat. No. B1410936
CAS RN: 1909316-07-9
M. Wt: 226.62 g/mol
InChI Key: SERVFPOQKVMMQE-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is a chemical compound with the formula C8H10ClF3N2 . It has a molecular weight of 226.63 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H . This indicates the presence of a pyridine ring with a trifluoromethyl group attached to it.


Physical And Chemical Properties Analysis

This compound is an oil that is stored at room temperature . It has a molecular weight of 226.63 .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Research has led to the synthesis of derivatives related to 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride, which exhibit antibacterial properties. This includes the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, characterized by analytical spectral techniques and evaluated for their antibacterial activity (Reddy & Prasad, 2021).

Asymmetric Synthesis

  • Catalytic Enantioselective Reduction : The compound has been utilized in catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral pyridyl amines. This process is significant for asymmetric synthesis (Huang, Ortiz-Marciales & Hughes, 2011).

Organocatalysis

  • Organocatalysts for γ-Nitrocarbonyl Compounds : Certain derivatives of this compound have been synthesized and used as C2-symmetric chiral tertiary amines in organocatalysis. These derivatives efficiently catalyzed asymmetric additions of β-dicarbonyl compounds to nitroolefins (Kostenko, Kucherenko & Zlotin, 2018).

Synthesis of Novel Compounds

  • Synthesis of Novel Imidazo Pyrimidine Compounds : Utilization in the synthesis of novel compounds such as imidazo[1,2-a]pyrimidine compounds, demonstrating the chemical versatility and potential applications in creating new biologically active molecules (Liu, 2013).

Metal Ion Affinity Studies

  • Fluorescence Properties in Metal Complexes : This compound's derivatives have been studied for their metal ion affinities and fluorescence properties when forming complexes with metal ions like Zn(2+) and Cu(2+). Such studies are vital for understanding the binding properties of these compounds (Liang et al., 2009).

Catalysis in Polymerization

  • Ethylene Dimerization and Polymerization : Derivatives have been used as potential hemilabile (imino)pyridine palladium(II) complexes in the catalysis of ethylene dimerization and polymerization. This highlights its potential application in industrial polymer production (Nyamato, Ojwach & Akerman, 2015).

Crystal Structure Analysis

  • Crystal Structure of Chiral Sec-Amine : The crystal structure of a secondary amine derivative was analyzed, contributing to the understanding of molecular structures and their implications in various applications (Adeleke & Omondi, 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(13-7)4-5-12;/h1-3H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVFPOQKVMMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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